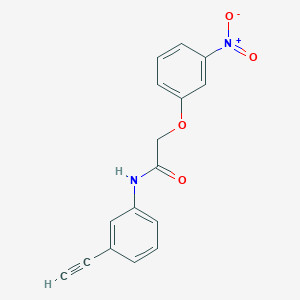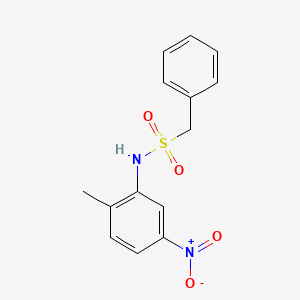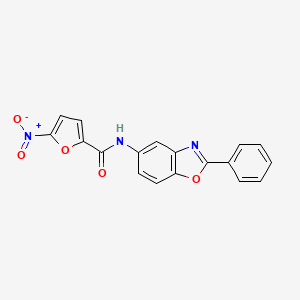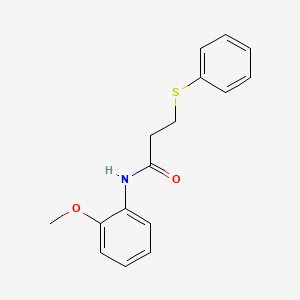![molecular formula C19H21ClN2O2 B5842735 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a highly selective inhibitor of Aurora A kinase, a protein that is involved in cell division and is frequently overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a highly selective inhibitor of Aurora A kinase, a protein that is involved in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of Aurora A kinase, leading to defects in cell division and ultimately cell death.
Biochemical and physiological effects:
The inhibition of Aurora A kinase by 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide leads to several biochemical and physiological effects. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide as a research tool is its high selectivity for Aurora A kinase. This allows researchers to specifically target this protein without affecting other kinases or cellular processes. However, a limitation of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide is its potential toxicity at high concentrations, which can affect the viability of non-cancerous cells.
Direcciones Futuras
There are several potential future directions for the development and use of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One direction is the optimization of its chemical structure to improve its potency and selectivity. Another direction is the development of combination therapies that include 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide and other chemotherapeutic agents. Finally, 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be used as a research tool to study the role of Aurora A kinase in other cellular processes beyond cell division, such as DNA repair and apoptosis.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(1-piperidinyl)aniline with 5-chloro-2-methoxybenzoic acid to form the intermediate 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzoic acid. This intermediate is then converted to the final product 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide through a series of chemical reactions involving amide formation and reduction.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, colon, lung, and pancreatic cancer cells. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as taxanes and gemcitabine.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXZDQORLTRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)


![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)

![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)


![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)


![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)